![molecular formula C11H20N2O3 B3076800 [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid CAS No. 1041005-48-4](/img/structure/B3076800.png)
[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid
Overview
Description
1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid (MBOPAA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic organic compound, and is known as an acetylpiperazine. This compound has been studied for its ability to modulate the activity of certain proteins and enzymes, as well as its potential to act as a molecular chaperone or as an inhibitor of proteolytic enzymes.
Mechanism of Action
[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid is known to interact with certain proteins and enzymes, and this interaction is thought to be responsible for its various biological effects. It is thought to act as an allosteric modulator of certain proteins, meaning that it binds to the protein and modulates its activity. It is also thought to act as an inhibitor of proteolytic enzymes, meaning that it binds to the enzyme and prevents it from breaking down proteins. Additionally, [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid is thought to be able to bind to certain receptors, and this binding is thought to be responsible for its potential anti-inflammatory and anti-bacterial effects.
Biochemical and Physiological Effects
[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid has been shown to modulate the activity of certain proteins and enzymes, as well as its potential to act as a molecular chaperone or as an inhibitor of proteolytic enzymes. Additionally, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to be used as an anti-inflammatory agent. It has also been studied for its potential to be used as a drug delivery agent, as it can be used to target specific cells and tissues.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid in laboratory experiments include its low cost and its ability to modulate the activity of certain proteins and enzymes. Additionally, it can be used as an inhibitor of proteolytic enzymes, as well as an anti-inflammatory and anti-bacterial agent. However, there are some limitations to using [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects and mechanism of action. Additionally, it is not yet widely available, and its synthesis requires special equipment and expertise.
Future Directions
In the future, [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid could be further studied for its potential applications in drug delivery and targeted drug delivery. Additionally, more research could be done to investigate its effects on other proteins and enzymes, as well as its potential to be used as an anti-inflammatory and anti-bacterial agent. Further research could also be done to investigate the effects of [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid on other physiological processes. Additionally, it could be studied for its potential to be used as a diagnostic tool, as it could be used to detect the presence of certain proteins or enzymes in a sample. Finally, [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid could be studied for its potential to be used as a therapeutic agent, as it could be used to target specific cells and tissues.
Scientific Research Applications
[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid has been studied for its potential applications in scientific research. It has been shown to modulate the activity of certain proteins and enzymes, as well as its potential to act as a molecular chaperone or as an inhibitor of proteolytic enzymes. It has also been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to be used as an anti-inflammatory agent. Additionally, [1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid has been studied for its potential to be used as a drug delivery agent, as it can be used to target specific cells and tissues.
properties
IUPAC Name |
2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)3-5-13-6-4-12-11(16)9(13)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJBOZOURRLWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242108 | |
Record name | 1-(3-Methylbutyl)-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid | |
CAS RN |
1041005-48-4 | |
Record name | 1-(3-Methylbutyl)-3-oxo-2-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1041005-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylbutyl)-3-oxo-2-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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